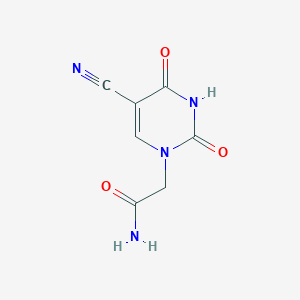

2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide

Descripción

2-(5-Cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide is a pyrimidine derivative featuring a cyano group at the 5-position, two ketone groups at the 2- and 4-positions, and an acetamide moiety at the 1-position of the heterocyclic ring. The cyano group introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and interactions with biological targets such as enzymes or nucleic acids.

Propiedades

IUPAC Name |

2-(5-cyano-2,4-dioxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O3/c8-1-4-2-11(3-5(9)12)7(14)10-6(4)13/h2H,3H2,(H2,9,12)(H,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBSTCYCGFPTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CC(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(5-Cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, often referred to in literature as a pyrimidine derivative, has garnered attention due to its diverse biological activities. This compound's structure, characterized by the presence of a cyano group and a dioxo pyrimidine moiety, suggests potential interactions with various biological targets. This article synthesizes available research findings on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C7H5N3O4

- Molecular Weight : 195.13 g/mol

- Chemical Structure : The compound features a pyrimidine ring with two keto groups and a cyano group at the 5-position.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance:

- Study Findings : A study evaluated various synthesized uracil derivatives, including those related to this compound. The antimicrobial efficacy was assessed using disc diffusion assays against strains such as E. coli and Candida albicans. The results showed varying degrees of activity, with some compounds demonstrating strong antifungal effects .

| Compound | Microorganism | IC50 (µg/mL) |

|---|---|---|

| 3 | E. coli | 1.8 |

| 6 | E. coli | 1.9 |

| 12 | C. albicans | Not specified |

Anticancer Activity

The anticancer potential of this compound has also been investigated:

- In Vitro Studies : A related compound demonstrated significant anti-proliferative effects against various cancer cell lines, with IC50 values ranging from 13.56 to 17.8 µM. Mechanistic studies revealed that the compound induced apoptosis in HT-29 cancer cells by upregulating pro-apoptotic proteins (BAX) and downregulating anti-apoptotic proteins (Bcl-2) .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has been explored through various models:

- Mechanistic Insights : In vivo studies have shown that certain pyrimidine derivatives can significantly reduce edema in animal models similar to established anti-inflammatory drugs like dexamethasone. These compounds modulate cytokine production and inhibit nitric oxide synthase (iNOS) activity .

Case Study: Synthesis and Evaluation

A recent study synthesized several derivatives of this compound and evaluated their biological properties:

- Synthesis : The synthesis involved the condensation of cyanoacetic acid derivatives with urea under controlled conditions.

- Biological Evaluation : The synthesized compounds were tested for their antimicrobial and anticancer activities. Notably, one derivative exhibited an IC50 value of 0.081 µM against VEGFR-2, indicating strong anticancer potential .

In Silico Studies

Computational methods have been employed to predict the biological activity of these compounds:

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide exhibit significant anticancer properties. A study demonstrated that these compounds inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a derivative was shown to reduce tumor growth in xenograft models of human cancer .

Antimicrobial Properties

Another notable application is its antimicrobial activity. Compounds based on this structure have been tested against various bacterial strains, including resistant strains of Staphylococcus aureus. Results showed a promising reduction in bacterial viability, suggesting potential for development into new antimicrobial agents .

Pesticidal Activity

The compound has been evaluated for its pesticidal properties. Studies found that it effectively controls pests such as aphids and whiteflies, making it a candidate for developing eco-friendly pesticides. Field trials indicated that formulations containing this compound resulted in improved crop yields and reduced pest populations without harming beneficial insects .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

In a controlled laboratory environment, researchers synthesized several derivatives of this compound and tested them against various cancer cell lines. One particular derivative demonstrated IC50 values in the low micromolar range, indicating potent activity against breast and lung cancer cells.

Case Study 2: Agricultural Impact

A field trial conducted on tomato crops evaluated the effectiveness of a pesticide formulation containing this compound. The results showed a 40% reduction in aphid populations compared to untreated controls and a corresponding increase in tomato yield by 25%, showcasing its potential as a sustainable agricultural solution.

Comparación Con Compuestos Similares

5-Fluoro Derivatives

- Example : 2-[5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]-N-(pyridin-2-yl)-acetamide (L1) and N-(pyridin-3-yl)-acetamide (L2)

- Key Differences : The 5-fluoro substituent mimics 5-FU’s mechanism of thymidylate synthase inhibition, while the acetamide linkage to pyridyl groups enhances metal-binding capacity (e.g., ruthenium complexes for anticancer activity) .

- Activity : These derivatives exhibit cytotoxicity via DNA/RNA interference, similar to 5-FU, but their metal complexes show enhanced stability and selectivity .

5-Cyano-6-Methyl Derivatives

- acetamide) alters solubility and bioavailability. Toxicity: Classified under GHS Category 4 for acute oral toxicity and Category 2 for skin/eye irritation, suggesting moderate hazards compared to simpler pyrimidines .

5-Methyl-Aminoethyl Derivatives

- Example: N-(2-Aminoethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide Key Differences: The aminoethyl side chain enhances water solubility and enables conjugation to peptides or polymers (e.g., peptide nucleic acids, PNAs). Applications: Used as building blocks in PNAs for gene targeting, leveraging the methyl group’s balance of stability and base-pairing specificity .

Functional Group Variations in the Side Chain

Acetamide vs. Carboxylic Acid

- Acetamide : Enhances membrane permeability and resistance to hydrolysis compared to carboxylic acids.

- Carboxylic Acid : Increases polarity, improving water solubility but requiring formulation adjustments for drug delivery .

Key Research Findings

- Cytotoxicity Assays : Compounds like L1 and L2 are evaluated using methods such as the sulforhodamine B (SRB) assay, which quantifies cell viability via protein content measurement .

- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., cyano, fluoro) enhance binding to thymidylate synthase but may increase toxicity. Bulky substituents (e.g., 6-methyl) reduce metabolic degradation but limit target accessibility.

Métodos De Preparación

General Synthetic Strategy for Pyrimidine Derivatives

The most common approach to synthesize pyrimidine derivatives involves the condensation of a reagent containing the N–C–N skeleton (such as urea, thiourea, or guanidine) with a C–C–C unit like 1,3-diketones or diesters. This provides the pyrimidine ring system which can then be functionalized further.

For the target compound, the 5-cyano substituent suggests the use of cyano-containing precursors such as cyanoacetate derivatives or malononitrile in the ring formation step.

Specific Preparation Routes

Condensation Using Thiourea and Cyano-Containing Precursors

One documented method involves the use of thiourea as the nitrogen source combined with arylidene ethyl cyanoacetate to form a tetrahydropyrimidine intermediate bearing a cyano group at position 5. This intermediate can be further reacted with chloroacetamide to introduce the acetamide moiety at the N-1 position, yielding a compound structurally related to 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide.

- Reaction of tetrahydropyrimidine intermediate with chloroacetamide in an aqueous alcoholic potassium carbonate solution.

- Isolation by filtration and recrystallization from ethanol.

- Structural confirmation by elemental analysis and spectroscopic methods (IR, NMR).

This method provides a direct route to the acetamide-substituted pyrimidine with cyano functionality.

Chlorination and Subsequent Substitution

An alternative pathway involves chlorination of the tetrahydropyrimidine intermediate using a mixture of phosphorus pentachloride and phosphorus oxychloride to yield a chloropyrimidine derivative. This chlorinated intermediate can then undergo nucleophilic substitution with amines such as glycine or chloroacetamide to introduce the acetamide group.

| Step | Reagents/Conditions | Product Type | Notes |

|---|---|---|---|

| 1 | Phosphorus pentachloride + phosphorus oxychloride | Chloropyrimidine derivative | Chlorination at pyrimidine ring |

| 2 | Reaction with chloroacetamide | Acetamide-substituted pyrimidine | Nucleophilic substitution at chlorine site |

This two-step method allows for versatile functionalization at the N-1 position.

Optimization of Reaction Conditions

Research on related heterocyclic syntheses emphasizes the importance of base choice, solvent, temperature, and reaction time for maximizing yields.

For example, in the synthesis of cyano-substituted dihydropyridines (structurally related heterocycles), bases such as pyrrolidine, imidazole, and cesium carbonate were tested in ethanol or ethanol-water mixtures at room temperature, yielding varying efficiencies.

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| N,N-DIPEA (10%) | Ethanol | Room temp | 5 | 36 |

| Pyrrolidine (10%) | Ethanol | Room temp | 5 | 70 |

| Imidazole (10%) | Ethanol | Room temp | 5 | 45 |

| Cs2CO3 (10%) | Ethanol:Water | Room temp | 8 | 64 |

This table suggests that pyrrolidine is a particularly effective base for such condensations, which may be extrapolated to optimize the preparation of the target pyrimidine derivative.

Summary Table of Preparation Methods

Research Findings and Notes

- The condensation of thiourea derivatives with cyano-containing precursors is a robust method for constructing the pyrimidine ring with a cyano substituent at position 5.

- Subsequent nucleophilic substitution reactions allow for the introduction of acetamide groups at the N-1 position, critical for synthesizing this compound.

- Chlorination followed by substitution offers a flexible synthetic route, enabling further derivatization.

- Reaction conditions such as base choice and solvent significantly influence yields and purity.

- Purification typically involves recrystallization from ethanol or chromatographic separation.

- Spectroscopic techniques (IR, NMR) and elemental analysis are essential for structural confirmation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, and how can purity be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, similar pyrimidinone derivatives are synthesized by reacting dichloro(p-cymene)ruthenium(II) dimer with fluorouracil analogs under argon, followed by recrystallization (methanol/ether) to achieve >95% purity . Photochemical methods, such as [2+2] cycloaddition with thiobenzophenone, are also viable for structural diversification .

- Key Steps : Use anhydrous solvents, inert atmospheres, and low-temperature storage (-18°C) to minimize side reactions. Purity is enhanced via sequential washing (methanol, ether) and vacuum drying .

Q. How should researchers characterize this compound’s physicochemical properties?

- Analytical Techniques :

- HRMS/ESI-MS : Confirm molecular weight (e.g., C₈H₇N₃O₄; theoretical 209.16 g/mol) with <1 ppm error .

- HPLC : Assess purity (≥98%) using C18 columns and UV detection at 254 nm .

- X-ray crystallography : Resolve crystal structures to verify substituent positioning, particularly the cyano group’s orientation .

Q. What safety precautions are advised for handling this compound?

- Guidelines : While direct data for the cyano variant is limited, structural analogs (e.g., 5-cyano-6-methyl derivatives) are classified as acute toxicity (Category 4) and skin irritants (Category 2). Use PPE (gloves, goggles), fume hoods, and avoid dust formation. In case of exposure, rinse eyes with water for 15+ minutes and seek medical evaluation .

Q. What solvents and conditions ensure stability during storage?

- Recommendations : Store at -20°C in airtight, light-resistant containers. The compound is stable in dimethyl sulfoxide (DMSO) for ≤6 months. Avoid aqueous buffers (pH >7) to prevent hydrolysis of the dihydropyrimidinone ring .

Q. Which in vitro assays are suitable for initial cytotoxicity screening?

- Protocol : Use the Sulforhodamine B (SRB) assay for adherent cells. Fix cells with trichloroacetic acid, stain with 0.4% SRB, and measure optical density at 564 nm. This method detects IC₅₀ values as low as 1 µM with a signal-to-noise ratio of 1.5 .

Advanced Research Questions

Q. How does this compound interact with therapeutic targets like DPP-4, and what residues are critical for binding?

- Findings : Docking studies with similar pyrimidinone derivatives show interactions with DPP-4 residues Tyr547, Glu205, and Trp628. For example, sitagliptin analogs form hydrogen bonds with Arg125 and π-π stacking with Tyr631 .

- Methodology : Perform molecular dynamics simulations (AMBER/CHARMM) and validate with mutagenesis (e.g., Glu205Ala) to confirm binding hotspots .

Q. What mechanisms underlie its potential idiosyncratic toxicity?

- Hypothesis : Cyano and dioxo groups may undergo bioactivation to reactive intermediates (e.g., cyanide release or thiol adducts). Thiouracil analogs like PF-06282999 are linked to myeloperoxidase inactivation and hepatotoxicity via reactive metabolite formation .

- Testing : Conduct metabolic stability assays (human liver microsomes) and trap reactive species using glutathione (LC-MS/MS) .

Q. How does structural modification (e.g., cyano vs. methyl/fluoro substituents) alter bioactivity?

- Comparative Data : Fluorouracil derivatives (e.g., 5-fluoro-2,4-dioxo analogs) show enhanced DNA intercalation and cytotoxicity (IC₅₀ = 0.8 µM in HeLa cells) compared to non-fluorinated counterparts. Cyano groups may improve metabolic stability but reduce solubility .

- Design Strategy : Use QSAR models to optimize logP (aim for 1.5–2.5) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Q. Can this compound be integrated into drug-delivery systems like nanoparticles?

- Case Study : Near-infrared-triggered release from upconverting nanoparticles was achieved with a related 5-fluorouracil derivative. Synthesize a photocleavable linker (e.g., o-nitrobenzyl) and conjugate via esterification. UV-Vis monitoring at 320 nm confirms release kinetics .

Q. How do researchers resolve contradictions in cytotoxicity data across cell lines?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.